molecular formula C11H12N4OS B7562293 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B7562293
M. Wt: 248.31 g/mol
InChI Key: XJQVQIGNWDSXQF-UHFFFAOYSA-N
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Description

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been found to exhibit antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings. In addition, its synthesis method is complex and requires multiple steps, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide research. One possible direction is to investigate its potential as a treatment for other diseases, such as fungal and bacterial infections. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Finally, further studies are needed to fully understand the mechanism of action of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide and to optimize its synthesis method for large-scale production.

Synthesis Methods

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2-amino-4-pyridinecarboxamide with thiosemicarbazide, followed by the condensation of the resulting product with 2-bromo-1-phenylethanone. The final product is obtained by the reaction of the intermediate with butanoyl chloride.

Scientific Research Applications

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer, antifungal, and antibacterial activities. In addition, 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-10(14-11-15-13-8-17-11)6-3-5-9-4-1-2-7-12-9/h1-2,4,7-8H,3,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVQIGNWDSXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide

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